(3-Ethoxypropyl)boronic acid
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Overview
Description
(3-Ethoxypropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 3-ethoxypropyl chain Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent, with a boric ester like trimethyl borate (B(OMe)3) under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the high purity of the final product. Techniques such as liquid-liquid extraction and recrystallization are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Ethoxypropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Ethoxypropyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with target molecules, forming stable complexes that can be easily reversed under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison
(3-Ethoxypropyl)boronic acid is unique due to its 3-ethoxypropyl chain, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and the types of reactions it undergoes. For example, the presence of the ethoxy group can enhance its solubility in organic solvents and affect its interaction with other molecules .
Properties
Molecular Formula |
C5H13BO3 |
---|---|
Molecular Weight |
131.97 g/mol |
IUPAC Name |
3-ethoxypropylboronic acid |
InChI |
InChI=1S/C5H13BO3/c1-2-9-5-3-4-6(7)8/h7-8H,2-5H2,1H3 |
InChI Key |
OSLNQPSPWXJUBD-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCOCC)(O)O |
Origin of Product |
United States |
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